methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxy group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.
Formation of Triazole Ring: The triazole ring is introduced through a cyclization reaction involving appropriate precursors.
Hydroxylation: A hydroxyl group is introduced at the desired position through a hydroxylation reaction.
Esterification: The final step involves the esterification of the hydroxyl group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate: Contains a fluorine atom instead of chlorine, which may alter its chemical properties.
Properties
CAS No. |
85792-45-6 |
---|---|
Molecular Formula |
C12H11BrClN3O3 |
Molecular Weight |
360.6 |
Purity |
94 |
Origin of Product |
United States |
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